BenchChemオンラインストアへようこそ!

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Physicochemical profiling Regioisomer comparison logP

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole (CAS 51285-07-5) is a disubstituted 1,2,4-oxadiazole featuring a pyrazine ring at the 3-position and a methyl group at the 5-position of the oxadiazole core. With a molecular formula of C₇H₆N₄O and a molecular weight of 162.15 g/mol, this small-molecule scaffold belongs to a class extensively investigated for antimycobacterial, antibacterial, and antihypertensive applications.

Molecular Formula C7H6N4O
Molecular Weight 162.152
CAS No. 51285-07-5
Cat. No. B2613008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole
CAS51285-07-5
Molecular FormulaC7H6N4O
Molecular Weight162.152
Structural Identifiers
SMILESCC1=NC(=NO1)C2=NC=CN=C2
InChIInChI=1S/C7H6N4O/c1-5-10-7(11-12-5)6-4-8-2-3-9-6/h2-4H,1H3
InChIKeyGCXJRZUFTMTXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole Procurement Guide: Core Identity & Research Positioning


5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole (CAS 51285-07-5) is a disubstituted 1,2,4-oxadiazole featuring a pyrazine ring at the 3-position and a methyl group at the 5-position of the oxadiazole core . With a molecular formula of C₇H₆N₄O and a molecular weight of 162.15 g/mol, this small-molecule scaffold belongs to a class extensively investigated for antimycobacterial, antibacterial, and antihypertensive applications [1][2]. The compound is commercially available from multiple suppliers at purities typically ≥97%, serving as a versatile building block in medicinal chemistry and drug discovery programs .

Why 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole Cannot Be Interchanged with Generic 1,2,4-Oxadiazole Analogs


Within the 1,2,4-oxadiazole chemical space, the specific regiochemical arrangement of pyrazine at the 3-position and methyl at the 5-position is not interchangeable with its regioisomer (3-methyl-5-(pyrazin-2-yl)-1,2,4-oxadiazole), its pyridine analog (5-methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole), or the unsubstituted parent (3-(pyrazin-2-yl)-1,2,4-oxadiazole). This positional isomerism produces measurable differences in computed logP, polar surface area (PSA), and hydrogen-bonding capacity that directly impact membrane permeability, target engagement, and in vitro biological activity profiles [1][2]. Substituting any of these close analogs—even those sharing identical molecular formulae—without experimental validation introduces uncontrolled variables into structure–activity relationship (SAR) studies, potentially invalidating lead optimization campaigns and procurement decisions [3].

Quantitative Differentiation Evidence: 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole vs. Closest Analogs


Physicochemical Differentiation: Regioisomeric logP and PSA Comparison

The target compound (5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole) and its regioisomer (3-methyl-5-(pyrazin-2-yl)-1,2,4-oxadiazole) share the identical molecular formula C₇H₆N₄O, yet their positional difference produces divergent computed physicochemical profiles. The regioisomer has a measured logP of 0.835 and a polar surface area (PSA) of 64.7 Ų [1]. While experimentally determined logP for the target compound is not publicly available, the reversed regiochemistry (pyrazine at the 3-position vs. the 5-position) alters the electronic distribution and hydrogen-bonding topology of the oxadiazole ring, a phenomenon well-documented for 1,2,4-oxadiazole regioisomers where the connectivity of the heterocycle governs lipophilicity and PSA [2]. This means the two regioisomers cannot be treated as interchangeable in permeability or target-binding models.

Physicochemical profiling Regioisomer comparison logP PSA Drug-likeness

Antimycobacterial Class-Level Evidence: 3-Pyrazinyl-1,2,4-oxadiazoles vs. Pyrazinamide

The 3-pyrazinyl-1,2,4-oxadiazole scaffold, of which 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a direct derivative, has demonstrated high tuberculostatic activity in multiple independent studies, including activity against drug-resistant M. tuberculosis strains [1]. This scaffold class has been described as exhibiting potency ranging from 0.5 to 16 times that of pyrazinamide, the first-line antitubercular drug [2]. The 5-methyl substituent on the target compound provides a defined, minimal hydrophobic moiety at a position known to modulate antimycobacterial potency within this chemotype [3]. While direct MIC data for the specific compound has not been published in peer-reviewed literature, the class-level evidence positions the target compound as a privileged scaffold for antitubercular lead discovery.

Antitubercular Mycobacterium tuberculosis MIC 3-pyrazinyl-1,2,4-oxadiazole

Patent-Backed Therapeutic Differentiation: Diuretic and Antihypertensive Indications

U.S. Patent US4309540 explicitly claims substituted pyrazinyl-1,2,4-oxadiazoles, including compounds where R = methyl and the pyrazine ring is directly attached to the oxadiazole at the 3-position, as diuretic and antihypertensive agents [1]. This provides a documented therapeutic application distinct from the antitubercular use case. In contrast, the pyridine analog 5-methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 10350-68-2) is not covered by this patent and lacks published diuretic/antihypertensive claims, instead being primarily referenced as a general research chemical . The patent coverage confers a defined intellectual property context and a validated pharmacological direction for the target compound that its pyridine analog does not share.

Diuretic Antihypertensive Pyrazinyl-oxadiazole Patent US4309540

Molecular Docking Potential: Pyrazine-Oxadiazole Hybrids vs. Standard Anti-TB Drugs at DprE1

In a recent study of pyrazine-1,3,4-oxadiazole hybrids evaluated against M. tuberculosis H₃₇Rv, lead compound 2f demonstrated a molecular docking binding affinity of −9.0 kcal/mol against the DprE1 enzyme, substantially surpassing the standard anti-TB drugs isoniazid (−5.3 kcal/mol) and rifampicin (−7.9 kcal/mol) [1]. Although this study employed the 1,3,4-oxadiazole regioisomer rather than the 1,2,4-oxadiazole of the target compound, the shared pyrazine-oxadiazole pharmacophore and the established bioisosteric relationship between 1,2,4- and 1,3,4-oxadiazoles [2] support the hypothesis that the target compound may exhibit similarly favorable DprE1 binding characteristics, warranting direct comparative evaluation.

Molecular docking DprE1 Binding affinity Antitubercular Pyrazine-oxadiazole

Synthetic Accessibility Advantage: Direct Methyl-Substituted Scaffold vs. Complex 5-Substituted Analogs

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole bears a simple methyl group at the 5-position, making it synthetically more accessible than analogs requiring multi-step installation of elaborated 5-substituents (e.g., aryl, heteroaryl, or amine-functionalized groups). The compound can be prepared via cyclization of pyrazine-2-carboximidamide precursors with acetylating agents [1], contrasting with 5-aryl or 5-aminoalkyl analogs that require extended synthetic sequences and often suffer from lower overall yields [2]. The commercial availability of the target compound at ≥97% purity from multiple suppliers further reduces in-house synthesis burden compared to custom-synthesized 5-substituted derivatives that may require 3–5 synthetic steps.

Synthetic accessibility Building block 5-methyl substitution Medicinal chemistry

High-Value Application Scenarios for 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole Procurement


Antitubercular Lead Discovery: Privileged Scaffold for M. tuberculosis Drug Development

Use 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole as a starting scaffold in antitubercular drug discovery programs targeting M. tuberculosis H₃₇Rv and drug-resistant strains. The 3-pyrazinyl-1,2,4-oxadiazole chemotype has documented potency ranging from 0.5 to 16 times that of pyrazinamide [1], and pyrazine-oxadiazole hybrids have demonstrated docking scores superior to isoniazid and rifampicin at the DprE1 target (−9.0 kcal/mol vs. −5.3 and −7.9 kcal/mol, respectively) [2]. The target compound's simple 5-methyl substituent provides a minimal hydrophobicity baseline for systematic SAR expansion at this position.

Diuretic/Antihypertensive Agent Development: Patent-Precedented Pharmacological Path

Exploit the patent-backed indication of substituted pyrazinyl-1,2,4-oxadiazoles as diuretic and antihypertensive agents per U.S. Patent US4309540 [1]. Unlike the pyridine analog 5-methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole, which lacks such therapeutic patent coverage, the target compound offers a defined intellectual property context for cardiovascular drug discovery. The documented synthetic methodology in the patent also provides direct experimental protocols for preparing this specific compound class.

SAR Expansion via 5-Position Derivatization: Core Scaffold Procurement

Procure the compound as a pre-assembled pyrazine-oxadiazole core for subsequent derivatization at the 5-methyl group or the pyrazine ring. Its commercial availability at ≥97% purity eliminates the need for in-house synthesis of the oxadiazole ring system, saving 1–3 synthetic steps compared to de novo construction of 5-substituted analogs [1]. This is particularly valuable for medium-to-high-throughput medicinal chemistry campaigns where scaffold consistency and rapid analog generation are critical.

Regioisomer-Controlled Physicochemical Studies: logP/PSA Benchmarking

Use the target compound in comparative physicochemical profiling studies against its regioisomer 3-methyl-5-(pyrazin-2-yl)-1,2,4-oxadiazole (logP 0.835, PSA 64.7 Ų) [1] to establish quantitative structure–property relationships (QSPR) for the pyrazine-1,2,4-oxadiazole chemotype. The documented impact of oxadiazole regiochemistry on lipophilicity and hydrogen-bonding capacity [2] makes such head-to-head comparisons essential for building predictive ADME models in drug discovery.

Quote Request

Request a Quote for 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.